Cyclododecylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecylpropionate is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclododecane, where a propionate group is attached to the cyclododecyl ring. This compound is known for its applications in various fields, including the fragrance industry, due to its musk-like scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .
Industrial Production Methods
The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions
Cyclododecylpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into cyclododecanone.
Reduction: Catalytic hydrogenation can reduce this compound to cyclododecyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Cyclododecanone
Reduction: Cyclododecyl alcohol
Substitution: Various substituted cyclododecyl derivatives
Scientific Research Applications
Cyclododecylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes.
Industry: Widely used in the fragrance industry for its musk-like scent and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Cyclododecylpropionate can be compared with other similar compounds such as cyclododecanone and cyclododecyl alcohol. While all these compounds share the cyclododecyl ring structure, this compound is unique due to its ester functional group, which imparts different chemical reactivity and applications.
Similar Compounds
Cyclododecanone: A ketone derivative of cyclododecane.
Cyclododecyl alcohol: An alcohol derivative of cyclododecane.
Cyclododecane: The parent hydrocarbon structure
Properties
CAS No. |
6221-94-9 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
cyclododecyl propanoate |
InChI |
InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3 |
InChI Key |
FFBFQWUCOCYWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.